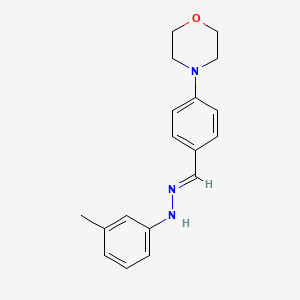
4-Morpholinobenzaldehyde m-tolylhydrazone
Description
4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone is a chemical compound that combines the structural features of morpholine, benzaldehyde, and hydrazone
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-methyl-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C18H21N3O/c1-15-3-2-4-17(13-15)20-19-14-16-5-7-18(8-6-16)21-9-11-22-12-10-21/h2-8,13-14,20H,9-12H2,1H3/b19-14+ |
InChI Key |
GRBLNIRFIZSGLQ-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C/C2=CC=C(C=C2)N3CCOCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)NN=CC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone typically involves the condensation reaction between 4-morpholinobenzaldehyde and 1-(3-methylphenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydrazone moiety can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of azines or nitroso compounds.
Reduction: Formation of hydrazines or primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone moiety can form stable complexes with metal ions, which can be exploited in catalysis or material science.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinobenzaldehyde: Shares the morpholine and benzaldehyde moieties but lacks the hydrazone functionality.
1-(3-Methylphenyl)hydrazine: Contains the hydrazine and methylphenyl groups but lacks the morpholine and benzaldehyde components.
Uniqueness
4-Morpholinobenzaldehyde 1-(3-methylphenyl)hydrazone is unique due to the combination of its structural features, which confer specific chemical reactivity and potential applications. The presence of both morpholine and hydrazone functionalities allows for diverse chemical transformations and interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


